4-(1,3-Dioxolan-2-yl)benzoic acid 4-(1,3-Dioxolan-2-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 35849-02-6
VCID: VC7886539
InChI: InChI=1S/C10H10O4/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12)
SMILES: C1COC(O1)C2=CC=C(C=C2)C(=O)O
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol

4-(1,3-Dioxolan-2-yl)benzoic acid

CAS No.: 35849-02-6

Cat. No.: VC7886539

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-Dioxolan-2-yl)benzoic acid - 35849-02-6

Specification

CAS No. 35849-02-6
Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
IUPAC Name 4-(1,3-dioxolan-2-yl)benzoic acid
Standard InChI InChI=1S/C10H10O4/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12)
Standard InChI Key NTQFLFYOFQFWPM-UHFFFAOYSA-N
SMILES C1COC(O1)C2=CC=C(C=C2)C(=O)O
Canonical SMILES C1COC(O1)C2=CC=C(C=C2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a benzoic acid group (-C₆H₄-COOH) para-substituted with a 1,3-dioxolane ring (Figure 1). The dioxolane moiety, a five-membered cyclic ether, introduces steric hindrance and electronic effects that influence reactivity. The IUPAC name, 4-(1,3-dioxolan-2-yl)benzoic acid, reflects this substitution pattern. Key structural descriptors include:

  • Rotatable bonds: 2 (contributing to conformational flexibility)

  • Hydrogen bond donors/acceptors: 1 and 4, respectively

  • Polar surface area: 56 Ų (indicating moderate hydrophilicity)

Table 1: Physicochemical Properties of 4-(1,3-Dioxolan-2-yl)benzoic Acid

PropertyValueSource
Molecular FormulaC10H10O4\text{C}_{10}\text{H}_{10}\text{O}_4
Molecular Weight194.18 g/mol
LogP1.61
Melting PointNot reported
Boiling PointNot reported

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 4-(1,3-Dioxolan-2-yl)benzoic acid typically involves a multi-step sequence starting from commercially available precursors. A common route includes:

  • Protection of carbonyl groups: Reacting 4-formylbenzoic acid with ethylene glycol under acidic conditions to form the dioxolane ring.

  • Purification: Recrystallization or chromatography to isolate the product.

This method achieves moderate yields (50–70%), with optimization focusing on catalyst selection (e.g., p-toluenesulfonic acid) and reaction time.

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and scalability:

  • Continuous flow reactors: Enhance heat transfer and reduce side reactions.

  • Solvent recovery systems: Minimize waste generation during purification.

Applications in Organic Synthesis

Versatile Intermediate

The compound’s dual functionality (carboxylic acid and cyclic ether) enables diverse transformations:

  • Esterification: Reacting with alcohols to form esters for polymer synthesis.

  • Amide coupling: Using carbodiimide reagents to create bioactive amides.

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsProduct Application
EsterificationMethanol, H₂SO₄Plasticizers
Grignard AdditionRMgX, THFTertiary alcohols
PrecautionImplementation Example
Personal protective equipment (PPE)Nitrile gloves, safety goggles
VentilationFume hoods for powder handling
SupplierPurityPrice Range (USD/mg)
Aikon International Limited95%104–169
Enamine Ltd90%104–169

Prices vary based on order volume, with bulk purchases (≥10 g) attracting discounts up to 30% .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the dioxolane ring to enhance bioactivity.

  • Green Chemistry Approaches: Developing solvent-free synthesis routes to improve sustainability.

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